4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde
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Overview
Description
4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a difluoropyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde typically involves the following steps:
Formation of 3,3-Difluoropyrrolidine: This can be achieved through the fluorination of pyrrolidine using reagents such as diethylaminosulfur trifluoride.
Attachment of the Benzaldehyde Group: The difluoropyrrolidine is then reacted with benzaldehyde under conditions that promote the formation of the desired product. This may involve the use of catalysts and specific solvents to optimize the yield.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoropyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzoic acid.
Reduction: 4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine moiety can influence the compound’s binding affinity and selectivity, while the benzaldehyde group can participate in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
4-((3,3-Difluoropyrrolidin-1-yl)methyl)benzaldehyde is unique due to the presence of both the difluoropyrrolidine moiety and the benzaldehyde group. This combination imparts specific chemical properties that can be leveraged in various applications, making it distinct from its analogs.
Properties
IUPAC Name |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-12(14)5-6-15(9-12)7-10-1-3-11(8-16)4-2-10/h1-4,8H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMWAGGDFUFJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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